Antibiotique 1907-VIII

Vue d'ensemble

Description

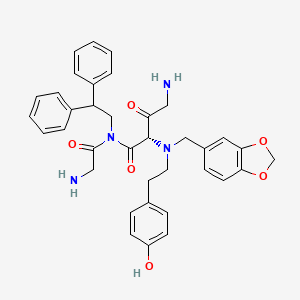

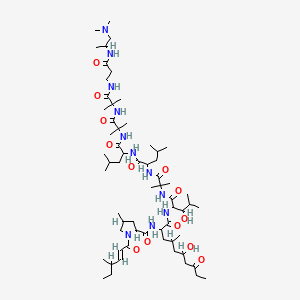

La Leucinostatine A est un composé peptaibiotique produit par le champignon Purpureocillium lilacinum. Elle est connue pour ses nombreuses activités biologiques, notamment ses propriétés antipaludiques, antivirales, antibactériennes, antifongiques et antitumorales

Applications De Recherche Scientifique

Leucinostatin A has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptaibiotics and their synthesis.

Medicine: The compound has shown potential as an antitumor agent by modulating tumor-stroma interactions. It also exhibits antimalarial and antiviral activities.

Mécanisme D'action

Target of Action

Antibiotics typically target essential bacterial functions such as cell wall synthesis, dna replication, and protein biosynthesis .

Mode of Action

It’s known that antibiotics can disrupt crucial biochemical pathways by binding to specific targets, thereby preventing cell growth and, in the case of bactericidal agents, causing cell death .

Biochemical Pathways

For instance, they can inhibit DNA replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .

Pharmacokinetics

The pharmacokinetics of Antibiotic 1907-VIII (Paecilotoxin A) are not well-studied. Pharmacokinetics typically describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. For antibiotics, parameters like the minimum inhibitory concentration (MIC), which is the minimum concentration that inhibits visible growth of a microorganism, are often used .

Result of Action

The general result of antibiotic action is the inhibition of bacterial growth or the killing of bacteria, depending on whether the antibiotic is bacteriostatic or bactericidal .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of antibiotics. Factors such as soil composition, animal husbandry practices, waste management, potable and wastewater conditions, and food safety practices can all impact the spread and effectiveness of antibiotics .

Analyse Biochimique

Biochemical Properties

It is known that it is a peptide antibiotic, consisting of several amino acids, a methylamine, and a fatty acid The specific enzymes, proteins, and other biomolecules that “Paecilotoxin A” interacts with are yet to be identified

Cellular Effects

It has been found to exhibit antimicrobial activity against bacteria and fungi , suggesting that it may influence cell function by disrupting cellular processes in these organisms. The specific impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules and possible enzyme inhibition or activation

Méthodes De Préparation

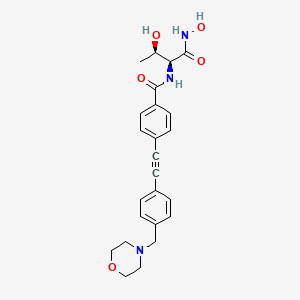

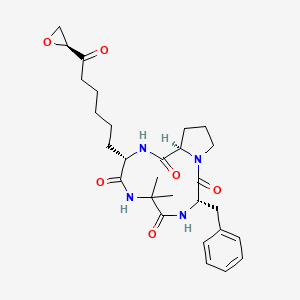

Voies de Synthèse et Conditions de Réaction : La synthèse totale de la Leucinostatine A implique plusieurs procédés catalytiques asymétriques. Ces procédés comprennent une réaction de nitroaldol, une réaction de thioamide-aldol, une réaction de type Strecker et l'alcoolyse de l'anhydride 3-méthylglutarique . La synthèse est complexe et nécessite un contrôle minutieux des conditions de réaction afin d'assurer la bonne stéréochimie du produit final.

Méthodes de Production Industrielle : La Leucinostatine A est principalement produite par fermentation à l'aide du champignon Purpureocillium lilacinum. La production peut être améliorée en surexprimant des facteurs de transcription spécifiques, comme lcsF, ce qui augmente le rendement en Leucinostatine A et B de 1,5 fois par rapport à la souche sauvage .

Analyse Des Réactions Chimiques

Types de Réactions : La Leucinostatine A subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son activité biologique ou pour étudier ses relations structure-activité.

Réactifs et Conditions Courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs tels que l'azoture de sodium ou le cyanure de potassium.

Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des analogues désoxygénés.

4. Applications de la Recherche Scientifique

La Leucinostatine A a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour l'étude des peptaibiotiques et de leur synthèse.

Médecine : Le composé a montré un potentiel en tant qu'agent antitumoral en modulant les interactions tumeur-stroma. Il présente également des activités antipaludiques et antivirales.

5. Mécanisme d'Action

La Leucinostatine A exerce ses effets en inhibant la synthèse mitochondriale d'ATP et diverses voies de phosphorylation . Cette inhibition perturbe la production d'énergie dans les cellules, conduisant à la mort cellulaire. Le composé cible la membrane mitochondriale interne, provoquant une déstabilisation et une perte de potentiel membranaire .

Comparaison Avec Des Composés Similaires

La Leucinostatine A fait partie d'une famille de lipopeptides produits par Purpureocillium lilacinum. Des composés similaires incluent la Leucinostatine B, qui partage de nombreuses activités biologiques identiques mais diffère légèrement dans sa structure . D'autres composés apparentés sont les peptaibols, un autre groupe de polypeptides linéaires lipophiles fongiques qui présentent également des propriétés antimicrobiennes . Ce qui distingue la Leucinostatine A, c'est son activité antiprotozoaire puissante et sa capacité à moduler les interactions tumeur-stroma .

Références

Propriétés

IUPAC Name |

(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAIGCPESMNWQP-TXVCAPCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345681 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1218.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76600-38-9 | |

| Record name | Leucinostatin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

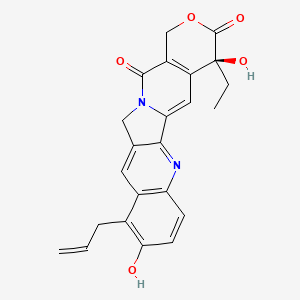

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do the metabolites of Purpureocillium lilacinum affect insects?

A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.

Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?

A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.